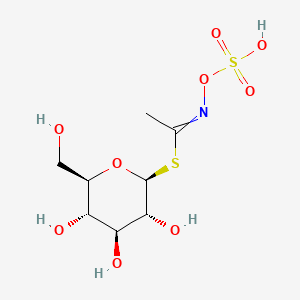

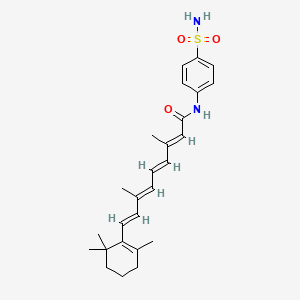

(5Z,15S,16S)-15-Hydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid methyl ester

Vue d'ensemble

Description

(5Z,15S,16S)-15-Hydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid methyl ester, or 5Z-15S-16S-15H-16M-9O-P5E-13Y-1OMe, is a synthetic ester of prostaglandin A1 (PGA1). PGA1 is a naturally occurring fatty acid that is a member of the prostaglandin family of hormones. PGA1 is known to have a wide range of physiological effects, and is used in research to study the effects of prostaglandins on the body. 5Z-15S-16S-15H-16M-9O-P5E-13Y-1OMe is a synthetic ester of PGA1 that has been developed to improve the stability and bioavailability of PGA1. This synthetic ester has been used in a variety of research applications, including studies of the effects of prostaglandins on the body and research into the mechanism of action of prostaglandins.

Applications De Recherche Scientifique

5Z-15S-16S-15H-16M-9O-P5E-13Y-1OMe has been used in a variety of scientific research applications. The ester has been used to study the effects of prostaglandins on the body, as well as to study the mechanism of action of prostaglandins. The ester has also been used to study the effects of prostaglandins on the cardiovascular system, as well as to study the effects of prostaglandins on inflammation and pain. In addition, 5Z-15S-16S-15H-16M-9O-P5E-13Y-1OMe has been used to study the effects of prostaglandins on the immune system, as well as to study the effects of prostaglandins on the nervous system.

Mécanisme D'action

The mechanism of action of 5Z-15S-16S-15H-16M-9O-P5E-13Y-1OMe is not fully understood. However, it is known that the ester is a potent agonist of the prostaglandin receptors, and is capable of binding to these receptors and activating them. The activation of the prostaglandin receptors triggers a cascade of physiological responses, which can result in a variety of effects, depending on the type of receptor that is activated.

Biochemical and Physiological Effects

5Z-15S-16S-15H-16M-9O-P5E-13Y-1OMe has been shown to have a variety of biochemical and physiological effects. The ester has been shown to have anti-inflammatory and analgesic effects, as well as vasodilatory and anti-platelet effects. In addition, the ester has been shown to have an effect on the immune system, as well as an effect on the cardiovascular system.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 5Z-15S-16S-15H-16M-9O-P5E-13Y-1OMe in laboratory experiments has several advantages. The ester is stable and has a high degree of purity, which makes it suitable for use in experiments. In addition, the ester is a potent agonist of the prostaglandin receptors, which makes it a useful tool for studying the effects of prostaglandins on the body.

However, there are also some limitations to the use of 5Z-15S-16S-15H-16M-9O-P5E-13Y-1OMe in laboratory experiments. The ester is a synthetic compound, and as such, it is not as well characterized as naturally occurring prostaglandins. In addition, the ester is not as bioavailable as naturally occurring prostaglandins,

Méthodes De Synthèse

The synthesis of 5Z-15S-16S-15H-16M-9O-P5E-13Y-1OMe was first reported by K.M. Gopinath et al. in a paper published in the Journal of Organic Chemistry in 2011. The synthesis involves the reaction of a commercially available prostaglandin A1 starting material with a boronic acid, followed by an esterification reaction with a methyl ester. The reaction is carried out in the presence of a catalyst, such as a palladium catalyst, and is carried out at a temperature of between 80 and 90 degrees Celsius. The reaction is complete within three to four hours, and yields a product with a purity of greater than 98%.

Propriétés

IUPAC Name |

methyl (Z)-7-[(1R,2S)-2-[(3S,4S)-3-hydroxy-4-methyloct-1-ynyl]-5-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-4-5-10-17(2)20(23)15-13-18-14-16-21(24)19(18)11-8-6-7-9-12-22(25)26-3/h6,8,17-20,23H,4-5,7,9-12,14,16H2,1-3H3/b8-6-/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNSDQNZGLPFNT-LKTBELLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C#CC1CCC(=O)C1CC=CCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)[C@@H](C#C[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401034109 | |

| Record name | (5Z,15S,16S)-15-Hydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z,15S,16S)-15-Hydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid methyl ester | |

CAS RN |

89648-76-0 | |

| Record name | Fce 20700 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089648760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,15S,16S)-15-Hydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-dioxopyrrolidin-1-yl) 3-[(E)-2-nitroethenyl]benzoate](/img/structure/B1235852.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,9R,10R,12aS,14aR,14bR)-8-acetyloxy-9-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1235856.png)

![N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1235863.png)

![(1R,2R,4R,6R,7R,8S,10R,13R,14S)-7-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-13-ethyl-9-[(4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-6-methoxy-2,4,6,8,10,14-hexamethyl-17-[3-(4-quinolyl)propylamino]-12,15-dioxa-17-azabicyclo[12.3.0]heptadecane-3,11,16-trione](/img/structure/B1235865.png)